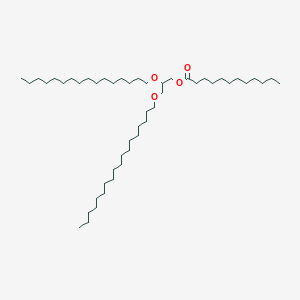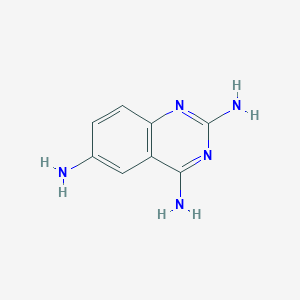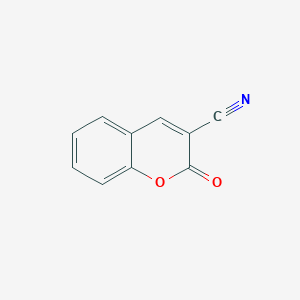
3-Cyanocoumarin
Overview
Description
3-Cyanocoumarin is a derivative of coumarin, an oxygen-containing heterocyclic compound. It is characterized by the presence of a cyanide group at the third position of the coumarin ring. This compound is significant in the fields of biological and medical sciences due to its diverse physiological properties and potential therapeutic benefits .
Mechanism of Action
Target of Action
3-Cyanocoumarin is a derivative of coumarin, a class of compounds that have significant importance in biological and medical sciences . .
Mode of Action
It’s known that the presence of the cyanide group in 3-cyano coumarins is suitable for inserting units of biological importance like triazole, thiadiazole, and thiadiazoles into the coumarin core to increase their biological activities .
Biochemical Pathways
It’s known that 3-cyanocoumarins are commonly used as precursor materials for the development of other medicinally important coumarin derivatives .
Pharmacokinetics
The compound’s molecular weight is 17115 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
It’s known that the compound can be used to increase the biological activities of coumarin derivatives .
Action Environment
It’s known that the compound’s melting point is 184-188 °c , which may influence its stability under different environmental conditions.
Biochemical Analysis
Biochemical Properties
3-Cyanocoumarin interacts with various enzymes, proteins, and other biomolecules, enhancing their biological activities . The cyanide group in this compound plays a crucial role in these interactions, making it a suitable precursor material for the development of medicinally important coumarin derivatives .
Molecular Mechanism
The presence of the cyanide group in this compound is known to be suitable for inserting units of biological importance into the coumarin core, thereby increasing their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Cyanocoumarin can be synthesized through various methods, one of the most common being the Knoevenagel condensation reaction. This involves the reaction of 2-hydroxybenzaldehydes with malononitrile or ethyl cyanoacetate under basic conditions. Common bases used include pyridine, piperidine, aqueous alkali, and magnesium-aluminum hydrotalcite . The reaction typically proceeds through the formation of benzylidene derivatives, which then undergo cyclization to yield this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs eco-friendly and efficient methods. For instance, a solvent-free approach using basic alumina and grinding techniques has been developed. This method involves grinding 2-hydroxybenzaldehydes with malononitrile or ethyl cyanoacetate over basic alumina, followed by grinding with p-toluenesulphonic acid in the same mortar .
Chemical Reactions Analysis
Types of Reactions: 3-Cyanocoumarin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: The cyanide group can be reduced to form amines.
Substitution: The cyanide group can be substituted with other functional groups like triazole, thiadiazole, and thiadiazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium azide and various alkylating agents are employed.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Amines derived from the reduction of the cyanide group.
Substitution: Various substituted coumarin derivatives with enhanced biological activities.
Scientific Research Applications
3-Cyanocoumarin has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of other coumarin derivatives.
Biology: It is used in the study of enzyme inhibition and as a fluorescent probe.
Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the production of dyes, optical brighteners, and as a component in certain perfumes
Comparison with Similar Compounds
3-Cyanocoumarin can be compared with other coumarin derivatives such as:
4-Hydroxycoumarin: Known for its anticoagulant properties.
7-Hydroxycoumarin: Used as a fluorescent probe and in the study of enzyme kinetics.
3-Carbethoxycoumarin: Similar to this compound but with an ester group instead of a cyanide group.
Properties
IUPAC Name |
2-oxochromene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5NO2/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJALQPLNMEDAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164728 | |
| Record name | 2H-1-Benzopyran-3-carbonitrile, 2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15119-34-3 | |
| Record name | 3-Cyanocoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15119-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1-Benzopyran-3-carbonitrile, 2-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015119343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-3-carbonitrile, 2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-oxo-2H-chromene-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the common synthetic routes to 3-cyanocoumarins?
A1: Several methods exist for synthesizing 3-cyanocoumarins. A widely employed approach is the Knoevenagel condensation of salicylaldehydes with malononitrile. [, , ] This reaction can be performed using various catalysts, including ZrCl4 in ionic liquids [], iodine under thermal or microwave conditions [, ], and even under phase-transfer catalysis. [, ] Additionally, 3-cyanocoumarins can be synthesized from 3-ethoxycarbonyl or 3-acetylcoumarins through a reaction with cyanoacetylhydrazide derivatives involving pyrone ring opening and recyclization. []
Q2: Can you elaborate on the reactivity of 3-cyanocoumarin in the context of Diels-Alder reactions?
A2: this compound, along with its hydroxy- and mesyl-substituted derivatives, can participate as dienophiles in Diels-Alder cycloadditions with methyl-1,3-butadienes. [] High pressure (11 kbar) is often employed to facilitate these reactions, leading to the formation of 6a-cyano-tetrahydro-6H-benzo[c]chromen-6-ones in moderate to excellent yields. [] This methodology provides a route to valuable synthetic intermediates, including precursors to cannabinoids like Δ6-cis-cannabidiol (Δ6-cis-CBD). []
Q3: How can 3-cyanocoumarins be used to synthesize chromeno[3,4-c]pyridine derivatives?
A3: A copper(II) chloride catalyzed tandem reaction has been reported for the synthesis of chromeno[3,4-c]pyridine derivatives. [] This method uses Blaise reaction intermediates and 3-cyanocoumarins, proceeding through a sequence of Michael addition, intramolecular cyclization, and oxidative aromatization. [] The reaction exhibits good functional group tolerance and provides moderate to good yields. []
Q4: Does the presence of a substituent at the 4-position of this compound affect its reactivity?
A4: Yes, the presence of a substituent at the 4-position of this compound can significantly impact its reactivity. For example, while diazomethane readily alkylates this compound to yield 4-methyl-3-cyanocoumarin, the reaction with 3-acetylcoumarin is less efficient due to the steric hindrance posed by the acetyl group. [] Furthermore, 3-acetyl-5,7-dimethylcoumarin, bearing additional substituents, reacts with diazomethane to form a pyrazoline derivative instead of undergoing direct C-alkylation. []
Q5: Can this compound be transformed into other coumarin derivatives?
A5: Yes, 3-cyanocoumarins can be converted to 3-formylcoumarins by reduction using Raney nickel in formic acid. [] This method offers a facile and high-yielding route to 3-formylcoumarins, which are valuable intermediates for further synthetic transformations. []
Q6: What is known about the biological activity of this compound derivatives?
A6: this compound derivatives have demonstrated antimicrobial activity, particularly against Gram-positive bacteria and yeast. [] Notably, 3-cyanonaphthol[1,2-(e)]pyran-2-one and this compound exhibited significant activity against Escherichia coli, Staphylococcus aureus, and Candida albicans. [] Furthermore, some 3-cyanocoumarins are being investigated as potential anticancer agents due to their ability to inhibit Axl tyrosine kinase. []
Q7: How does the structure of a this compound derivative relate to its activity as an Axl tyrosine kinase inhibitor?
A7: Studies have shown that specific structural features are crucial for the inhibitory activity of this compound derivatives against Axl tyrosine kinase. [] For instance, targeting the Ig1 domain of Axl, particularly the major binding pocket around Glu59 and the hydrophobic Ig1-Lg1 interface, appears promising for developing selective Axl inhibitors. [] Triazolopyridazine and this compound compounds targeting these regions have shown activity in human Axl reporter lines, highlighting their potential as anticancer therapeutics. []
Q8: What analytical techniques are commonly used to characterize this compound and its derivatives?
A8: Common techniques include nuclear magnetic resonance (NMR) spectroscopy (1H NMR and 13C NMR) and infrared (IR) spectroscopy. [, , ] These techniques provide information on the structure and purity of the synthesized compounds.
Q9: How is computational chemistry used in research related to this compound?
A9: Computational methods, such as virtual screening and molecular docking, are being used to identify novel this compound derivatives with potential biological activity, specifically as Axl tyrosine kinase inhibitors. [] These approaches help predict the binding affinity and interactions of these compounds with their target proteins, guiding the design of more potent and selective inhibitors. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


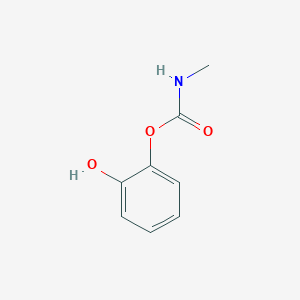
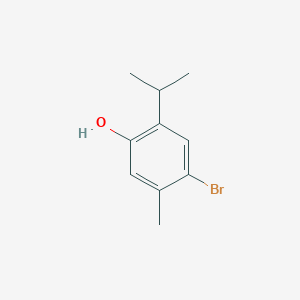
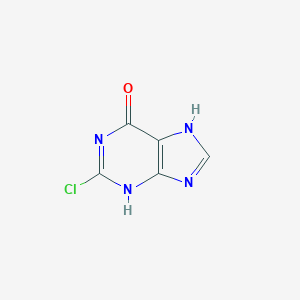

![2,3-Dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B80954.png)
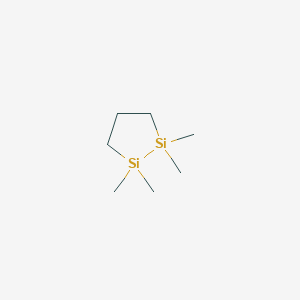
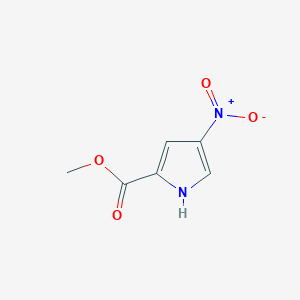
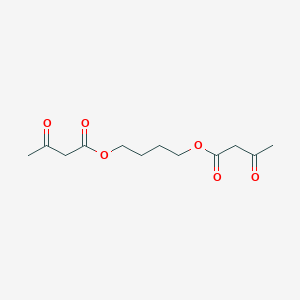
![Triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane](/img/structure/B80958.png)
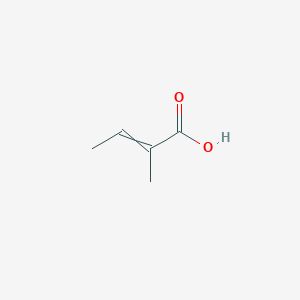
![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B80962.png)
